molecular formula C14H17N3O2S B5764997 2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No.: B5764997
M. Wt: 291.37 g/mol
InChI Key: LEVCZQHQMFRDPW-UHFFFAOYSA-N
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Description

2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a 5-propyl-1,3,4-thiadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Benzamide: The synthesized thiadiazole derivative is then coupled with an ethoxy-substituted benzamide using coupling agents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated benzamides.

Scientific Research Applications

2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and thiadiazole moieties play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
  • 2-ETHOXY-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
  • 2-ETHOXY-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Uniqueness

2-ETHOXY-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the presence of the propyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to its analogs.

Properties

IUPAC Name

2-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-7-12-16-17-14(20-12)15-13(18)10-8-5-6-9-11(10)19-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVCZQHQMFRDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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